5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride
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Overview
Description
5-[Ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride is a chemical compound with the molecular formula C14H11ClF3NO3S. It is primarily used in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride typically involves the reaction of naphthalene-1-sulfonyl chloride with ethyl-(2,2,2-trifluoroacetyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-[Ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions typically yield products where the sulfonyl chloride group is replaced by the nucleophile .
Scientific Research Applications
5-[Ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride has several scientific research applications, including:
Proteomics Research: The compound is used in the study of proteins and their functions.
Chemical Biology: It is used to investigate biological processes at the molecular level.
Medicinal Chemistry: The compound is explored for its potential therapeutic applications.
Industrial Applications: It is used in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with specific proteins, thereby modulating their activity. The exact molecular pathways and targets involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonyl Chloride: A related compound with similar reactivity but lacking the ethyl-(2,2,2-trifluoroacetyl)amino group.
Ethyl-(2,2,2-trifluoroacetyl)amine: Another related compound that shares the ethyl-(2,2,2-trifluoroacetyl)amino group but lacks the naphthalene-1-sulfonyl chloride moiety.
Uniqueness
5-[Ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl Chloride is unique due to the presence of both the naphthalene-1-sulfonyl chloride and ethyl-(2,2,2-trifluoroacetyl)amino groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific scientific applications .
Properties
IUPAC Name |
5-[ethyl-(2,2,2-trifluoroacetyl)amino]naphthalene-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-2-19(13(20)14(16,17)18)11-7-3-6-10-9(11)5-4-8-12(10)23(15,21)22/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCHIXRGPBXXDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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